molecular formula C20H22F3N3O2S B6452229 2-[1-(2-phenylethanesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine CAS No. 2549029-13-0

2-[1-(2-phenylethanesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine

Cat. No. B6452229
CAS RN: 2549029-13-0
M. Wt: 425.5 g/mol
InChI Key: LOFCXQXWDSXSRD-UHFFFAOYSA-N
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Description

Pyrrole is a biologically active scaffold known for its diverse nature of activities . It’s found in many natural products and is used in the formation of more active compounds when combined with different pharmacophores . Pyridine is a six-membered aromatic heterocycle similar to benzene in its electronic structure . It’s fully conjugated, making it aromatic .


Synthesis Analysis

Pyrrole can be synthesized through various approaches. For instance, the Paal–Knorr reaction is one method used to synthesize pyrrole derivatives . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .


Molecular Structure Analysis

Pyrrole and pyridine are aromatic heterocycles. In pyridine, the five carbons and single nitrogen are all sp2 hybridized, and each of these atoms contributes a p orbital and a pi electron, allowing pyridine to be fully conjugated .


Chemical Reactions Analysis

The Paal–Knorr reaction is an example of a chemical reaction involving pyrrole . This reaction was used to synthesize 3-(2,5-dimethyl-1 H-pyrrol-1-yl) derivatives .

Mechanism of Action

While the mechanism of action for the specific compound you mentioned is not available, it’s worth noting that pyrrole-containing compounds are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and many more .

properties

IUPAC Name

1-(2-phenylethylsulfonyl)-5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O2S/c21-20(22,23)17-6-7-19(24-12-17)25-13-16-8-10-26(18(16)14-25)29(27,28)11-9-15-4-2-1-3-5-15/h1-7,12,16,18H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFCXQXWDSXSRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=NC=C(C=C3)C(F)(F)F)S(=O)(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(2-Phenylethanesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine

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